molecular formula C15H15N3O3S B2504290 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 681265-35-0

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No. B2504290
CAS RN: 681265-35-0
M. Wt: 317.36
InChI Key: JAGJPWFDNVRXMG-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Studies

This compound has been synthesized and studied for its antioxidant properties . The study involved the synthesis of a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides . Most of the compounds were found to possess moderate to significant radical scavenging activity .

Anti-inflammatory and Analgesic Applications

Compounds similar to this one, specifically 1,2-benzothiazine-3-carboxamides 1,1-dioxides, are known for their potent anti-inflammatory and analgesic nature . This suggests that our compound might also have potential in this area.

Antimicrobial Activity

Benzothiazine derivatives, which are structurally related to our compound, have been found to exhibit antimicrobial properties . This opens up the possibility of our compound being used in the development of new antimicrobial agents.

Central Nervous System Depressants and Tranquilizers

Benzothiazine derivatives have also been studied as central nervous system depressants and tranquilizers . This suggests that our compound could potentially be used in the development of new CNS depressants and tranquilizers.

Anti-allergic Applications

Benzothiazine derivatives have shown anti-allergic properties . This suggests that our compound might have potential applications in the treatment of allergic reactions.

Development of Bioactive Compounds

The introduction of pharmacophores into sugar templates that possess dense stereochemical information is an excellent strategy for the development of bioactive compounds with rich structural diversity . Our compound, with its complex structure, could potentially be used as a template for the development of new bioactive molecules.

properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15(10-6-7-10)16-14-12-8-22(20,21)9-13(12)17-18(14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGJPWFDNVRXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

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